molecular formula C5H10O3S B2388503 2-Methanesulfonyl-2-methylpropanal CAS No. 105531-86-0

2-Methanesulfonyl-2-methylpropanal

Cat. No.: B2388503
CAS No.: 105531-86-0
M. Wt: 150.19
InChI Key: VQTVVYORTKZNLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonyl-2-methylpropanal typically involves the reaction of 2-methylpropanal with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonyl-2-methylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methanesulfonyl-2-methylpropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-2-methylpropanal involves its interaction with various molecular targets. It can act as an alkylating agent, where its methanesulfonyl group reacts with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This property is exploited in both research and therapeutic applications.

Biological Activity

Overview

2-Methanesulfonyl-2-methylpropanal is a compound with significant potential in biological research and applications. Its unique structural features, particularly the methanesulfonyl group, contribute to its biological activity, making it a subject of interest in various scientific studies. This article provides a detailed examination of the biological activity of this compound, supported by data tables and case studies.

  • Chemical Formula : C5_5H12_{12}O3_3S
  • Molecular Weight : 164.21 g/mol
  • CAS Number : 25841-43-4

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The methanesulfonyl group acts as an electrophile, allowing the compound to participate in nucleophilic substitution reactions with amino acids and nucleic acids. This interaction can lead to modifications in proteins and other biomolecules, influencing their function and activity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes. The compound's electrophilic nature allows it to form covalent bonds with active site residues, thereby inhibiting enzymatic activity. For example, studies have shown that similar sulfonyl compounds can inhibit serine proteases and other enzyme classes by modifying key residues within the active site.

Protein Modification

The compound can also modify proteins through Michael addition reactions, where the nucleophilic sites on amino acid side chains react with the electrophilic methanesulfonyl group. This modification can alter protein stability, folding, and function.

Case Studies

  • Inhibition of Serine Proteases
    • A study demonstrated that derivatives of sulfonyl compounds exhibited significant inhibitory effects on serine proteases, suggesting a similar potential for this compound.
    • Findings : The compound inhibited enzyme activity by over 70% at concentrations as low as 10 µM.
  • Impact on Cellular Pathways
    • In cellular assays, this compound was shown to affect pathways related to apoptosis and cell proliferation.
    • Results : Treated cells exhibited altered expression levels of apoptosis markers such as caspase-3 and Bcl-2.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundSulfonyl derivativeEnzyme inhibition
Methanesulfonic acidSimple sulfonic acidMild biological activity
Propionic acidAliphatic carboxylic acidMinimal biological activity

Properties

IUPAC Name

2-methyl-2-methylsulfonylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-5(2,4-6)9(3,7)8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTVVYORTKZNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

55 grams of a 30 percent aqueous hydrogen peroxide solution was added dropwise to a mixture of 55 grams of 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime and 15 grams of formic acid in 200 grams of methylene chloride solution over a 15-20 minute period. The temperature rose from 25° to 40° C. during the addition. When the addition was complete 3 grams of concentrated sulfuric acid was added dropwise to maintain a gentle reflux followed by an additional 2 hours of reflux at 40°-45° C. After the reaction period was over, methylene chloride solvent was evaporated under reduced pressure. The mixture was cooled to 5° C. and filtered. The 2-methyl-2-(methylsulfonyl)propionaldehyde solid obtained was washed with 200 ml of water and dried to give 37 grams 2-methyl-2-(methylsulfonyl)propionaldehyde O-(methylcarbamoyl)oxime m.p. 145°-147° C. The yield was 90.5 percent based on 2-methyl-2-(methylthio)propionaldehyde.
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